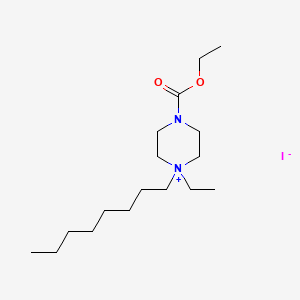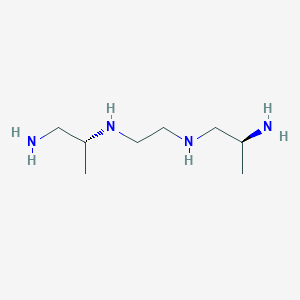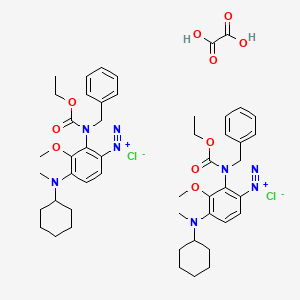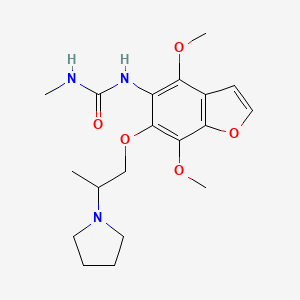
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound It is characterized by its unique structure, which includes a benzofuran ring substituted with methoxy groups and a pyrrolidinopropoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Pyrrolidinopropoxy Side Chain: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable leaving group on the benzofuran core.
Formation of the Urea Linkage: The final step involves the reaction of the substituted benzofuran with methyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions:
Oxidation: The methoxy groups and the benzofuran ring can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form amines under reducing conditions.
Substitution: The pyrrolidinopropoxy side chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Aplicaciones Científicas De Investigación
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,7-Dimethoxy-5-benzofuranyl)-N’-methylurea: Lacks the pyrrolidinopropoxy side chain.
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-benzofuranyl)-N’-methylcarbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
102433-28-3 |
|---|---|
Fórmula molecular |
C19H27N3O5 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylpropoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H27N3O5/c1-12(22-8-5-6-9-22)11-27-17-14(21-19(23)20-2)15(24-3)13-7-10-26-16(13)18(17)25-4/h7,10,12H,5-6,8-9,11H2,1-4H3,(H2,20,21,23) |
Clave InChI |
UZIYTFUDTYPZMF-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


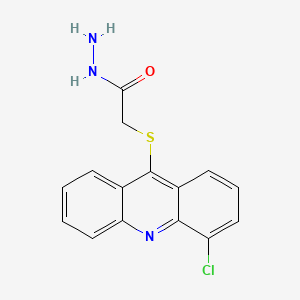
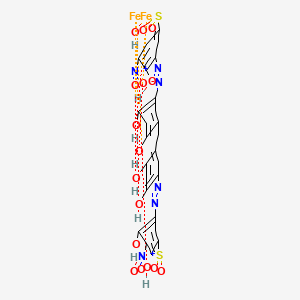
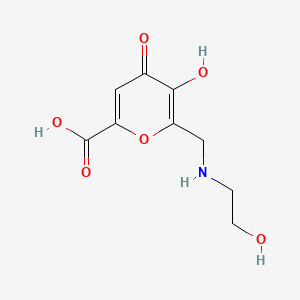
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

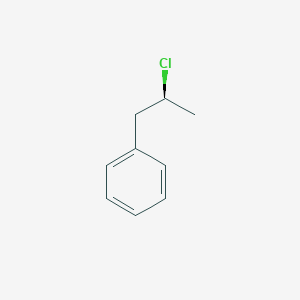


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
